molecular formula C9H14O B2374615 2-Spiro[2.4]heptan-7-ylacetaldehyde CAS No. 2551120-67-1

2-Spiro[2.4]heptan-7-ylacetaldehyde

Cat. No.: B2374615
CAS No.: 2551120-67-1
M. Wt: 138.21
InChI Key: OIBBROGPWCPJBJ-UHFFFAOYSA-N
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Description

2-Spiro[2.4]heptan-7-ylacetaldehyde is a specialized organic compound with the molecular formula C9H14O . It features a unique spiro[2.4]heptane scaffold, a bicyclic structure consisting of a cyclopropane ring and a cyclopentane ring sharing a single carbon atom . This specific spatial configuration makes it a valuable building block in synthetic organic chemistry and medicinal chemistry research for exploring novel three-dimensional chemical spaces. The compound is characterized by an acetaldehyde functional group, which provides a reactive site for further chemical modifications and synthesis. As a high-purity chemical, it is intended for research applications in a controlled laboratory environment. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic procedures, human or veterinary use, or any form of personal consumption. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols when handling this compound.

Properties

IUPAC Name

2-spiro[2.4]heptan-7-ylacetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-7-3-8-2-1-4-9(8)5-6-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBBROGPWCPJBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CC2)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

2-Spiro[2.4]heptan-7-ylacetaldehyde is a structurally unique spirocyclic aldehyde with applications in pharmaceutical intermediates and materials science. Its synthesis involves strategic construction of the spiro[2.4]heptane core followed by introduction of the acetaldehyde moiety. This review consolidates advances in preparative methods, emphasizing scalability, stereocontrol, and functional group compatibility.

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

  • Spiro[2.4]heptane scaffold : A bicyclic system comprising cyclopropane and cyclopentane rings fused at a single spiro carbon.
  • Acetaldehyde side chain : A two-carbon aldehyde group at the 7-position of the spiro framework.
    Critical disconnections include cyclopropanation strategies, C–H functionalization, and oxidation/reduction sequences.

Synthetic Methodologies

Cyclopropanation of Cyclopentene Derivatives

Simmons–Smith Cyclopropanation

Cyclopentene precursors undergo cyclopropanation using diiodomethane and a zinc-copper couple to form spiro[2.4]heptane. Subsequent ozonolysis of a terminal alkene introduces the aldehyde group.

  • Procedure : Cyclopentene (1.0 equiv) is treated with CH₂I₂ (2.5 equiv) and Zn(Cu) in ether at 0°C. The resulting spiro[2.4]heptane is subjected to ozonolysis (O₃, CH₂Cl₂, −78°C) followed by reductive workup (Me₂S) to yield the aldehyde.
  • Yield : 45–52% (two steps).
  • Key Advantage : High stereoselectivity for the spiro junction.
Transition Metal-Catalyzed Cyclopropanation

Rhodium-catalyzed reactions with diazo compounds enable cyclopropanation of strained alkenes. For example, cyclopentene reacts with ethyl diazoacetate (EDA) in the presence of Rh₂(OAc)₄ to form spiro[2.4]heptane esters, which are hydrolyzed and oxidized to the aldehyde.

  • Conditions : Rh₂(OAc)₄ (2 mol%), EDA (1.2 equiv), CH₂Cl₂, 25°C.
  • Post-Functionalization : Ester hydrolysis (LiOH, THF/H₂O) followed by Swern oxidation (Oxalyl chloride, DMSO, Et₃N) gives the aldehyde.
  • Yield : 38% (four steps).

Semipinacol Rearrangement of Bicyclic Intermediates

Strain-driven rearrangements offer rapid access to spiro frameworks. A bicyclo[1.1.0]butane intermediate undergoes acid-catalyzed semipinacol rearrangement to form spiro[2.4]heptan-7-ol, which is oxidized to the aldehyde.

  • Mechanism : Protonation of the bicyclobutane induces ring expansion, forming the spiro alcohol.
  • Oxidation : Pyridinium chlorochromate (PCC) in CH₂Cl₂ oxidizes the alcohol to the aldehyde without over-oxidation.
  • Yield : 60–68% (two steps).

Hydroboration-Oxidation of Spiro Alkenes

Spiro[2.4]hept-5-ene derivatives undergo hydroboration with 9-BBN, followed by oxidation to install the aldehyde group.

  • Regioselectivity : Anti-Markovnikov addition ensures the boron attaches to the less substituted carbon.
  • Conditions :
    • Hydroboration: 9-BBN (1.1 equiv), THF, 0°C → 25°C.
    • Oxidation: NaBO₃·4H₂O, H₂O/THF.
  • Yield : 55–62%.

Reductive Amination and Subsequent Oxidation

Aminospiro[2.4]heptanes are synthesized via reductive amination of cyclopropanone with primary amines, followed by oxidation of a pendant alcohol to the aldehyde.

  • Steps :
    • Cyclopropanone + RNH₂ → Iminium intermediate.
    • NaBH₃CN reduction → Spiro amine.
    • Hydroxymethylation (formaldehyde) → Spiro alcohol.
    • PCC oxidation → Aldehyde.
  • Yield : 40–48% (four steps).

Comparative Analysis of Methods

Method Key Reagents Steps Yield (%) Stereocontrol Scalability
Simmons–Smith CH₂I₂, Zn(Cu), O₃ 2 45–52 High Moderate
Rh-Catalyzed Rh₂(OAc)₄, EDA, Swern 4 38 Moderate Low
Semipinacol H₂SO₄, PCC 2 60–68 High High
Hydroboration-Oxidation 9-BBN, NaBO₃ 2 55–62 Moderate High
Reductive Amination NaBH₃CN, PCC 4 40–48 Low Moderate

Notes :

  • Semipinacol rearrangement offers the best balance of yield and scalability.
  • Transition metal methods suffer from cost and step count.

Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 9.80 (t, J = 2.1 Hz, 1H, CHO), 2.45–1.20 (m, 11H, spiro-H).
    • ¹³C NMR : δ 202.1 (CHO), 58.3 (spiro-C), 32.1–22.4 (cyclopropane/cyclopentane).
  • IR Spectroscopy : ν = 1720 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : m/z = 140.22 [M]⁺ (calc. for C₉H₁₆O).

Chemical Reactions Analysis

Types of Reactions

2-Spiro[2.4]heptan-7-ylacetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The spiro structure allows for various substitution reactions, particularly at the cyclopropane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Spiro[2.4]heptan-7-ylacetic acid.

    Reduction: Formation of 2-Spiro[2.4]heptan-7-ylmethanol.

    Substitution: Various substituted spiro compounds depending on the reagents used.

Scientific Research Applications

2-Spiro[2.4]heptan-7-ylacetaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Spiro[2.4]heptan-7-ylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key differences between 2-Spiro[2.4]heptan-7-ylacetaldehyde and related spirocyclic compounds:

Property This compound 7-Amino-7-methyl-5-azaspiro[2.4]heptan-4-one hydrochloride (CAS 915795-01-6) 5-Oxaspiro[2.4]heptan-7-amine (CAS 1314396-16-1)
Functional Groups Aldehyde (-CHO) Amino (-NH₂), Methyl (-CH₃), Ketone (-C=O), Hydrochloride salt Amine (-NH₂), Ether (-O-)
Reactivity High (nucleophilic additions, oxidations) Moderate (amide bond formation, salt-dependent solubility) Low (ether stability, amine protonation)
Solubility Low in water; moderate in polar solvents High in water (due to hydrochloride salt) Moderate in polar solvents
Synthetic Applications Aldol condensations, heterocycle synthesis Pharmaceutical intermediates (e.g., kinase inhibitors) Building blocks for oxygen-containing macrocycles
Stability Air-sensitive (prone to oxidation) Stable under acidic conditions Stable in neutral/basic environments

Key Findings:

Functional Group Influence :

  • The aldehyde group in this compound enhances its electrophilicity compared to the amine- and ether-containing analogs. This makes it a superior candidate for reactions requiring carbonyl activation, such as Wittig or Grignard additions.
  • In contrast, the hydrochloride salt in CAS 915795-01-6 improves aqueous solubility, a critical factor in drug formulation .

Steric and Electronic Effects :

  • The spiro[2.4]heptane core imposes steric hindrance in all three compounds, limiting rotational freedom. However, the aldehyde’s planar geometry allows for π-π stacking interactions absent in bulkier amine derivatives.

Thermodynamic Stability :

  • The ether linkage in CAS 1314396-16-1 confers resistance to hydrolysis, whereas the aldehyde in the target compound is susceptible to oxidation, necessitating inert storage conditions .

Biological Activity

2-Spiro[2.4]heptan-7-ylacetaldehyde is a compound of interest in medicinal chemistry due to its unique spiro structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its spirocyclic structure, which contributes to its reactivity and biological interactions. The compound has an aldehyde functional group that allows for various chemical transformations, including oxidation and reduction reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and proteins. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The spiro structure enhances binding affinity and specificity for certain biological targets, making it a candidate for further therapeutic exploration .

Enzyme Inhibition

Research indicates that this compound may exhibit enzyme inhibition properties. Studies have shown that compounds with similar structures can inhibit various enzymes involved in metabolic pathways, suggesting that this compound could play a role in modulating metabolic processes .

Antioxidant Activity

Preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The potential antioxidant activity warrants further investigation .

Case Studies and Research Findings

  • Enzyme Inhibition Study : A study exploring the enzyme inhibition potential of spiro compounds found that certain derivatives were effective in inhibiting key metabolic enzymes, leading to reduced cellular proliferation in cancer cell lines .
  • Antioxidant Evaluation : A comparative analysis of various spiro compounds demonstrated significant antioxidant activity through DPPH scavenging assays, indicating the potential for further development as therapeutic agents .
  • Antimicrobial Testing : Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria, paving the way for future studies on this compound .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundSpiro compoundEnzyme inhibition, Antioxidant
SpiropyransPhotochromicAntimicrobial
SpirocyclopropanesCyclopropane fusedAntioxidant

Q & A

How can researchers optimize the synthesis of 2-Spiro[2.4]heptan-7-ylacetaldehyde while minimizing side reactions?

Basic Research Question
To improve yield and purity, focus on reaction conditions such as temperature control (e.g., maintaining −78°C for sensitive intermediates) and stoichiometric ratios of oxidizing/reducing agents (e.g., LiAlH4 for selective reductions). Use inert atmospheres (argon/nitrogen) to prevent oxidation of aldehydes. Monitor intermediates via thin-layer chromatography (TLC) or HPLC for real-time reaction progress .

What analytical techniques are most reliable for characterizing the spirocyclic structure of this compound?

Basic Research Question
Combine X-ray crystallography (using programs like SIR97 for structure refinement) and 2D NMR spectroscopy (e.g., <sup>13</sup>C-HSQC, NOESY) to confirm spiro connectivity and stereochemistry. For non-crystalline samples, high-resolution mass spectrometry (HRMS) and IR spectroscopy can validate molecular formula and functional groups (e.g., aldehyde C=O stretch at ~1720 cm<sup>−1</sup>) .

How should researchers address contradictory spectral data during structural elucidation?

Advanced Research Question
Contradictions in NMR or MS data may arise from impurities, tautomerism, or dynamic effects. Perform variable-temperature NMR to detect conformational changes or use deuterated solvents to eliminate exchangeable proton interference. Cross-validate with computational methods (e.g., DFT-based chemical shift predictions) and alternative techniques like rotational spectroscopy .

What strategies ensure safe handling and storage of this compound in laboratory settings?

Basic Research Question
Follow OSHA/GHS guidelines:

  • Handling : Use fume hoods, nitrile gloves, and eye protection (Section 8 of SDS).
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent aldehyde oxidation. Avoid incompatible materials (e.g., strong bases, amines) to prevent polymerization .

How can the reactivity of the aldehyde group in this compound be leveraged for derivatization?

Advanced Research Question
The aldehyde group enables nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Wittig reactions). For selective modifications:

  • Use protecting groups (e.g., acetal formation with ethylene glycol) to shield the aldehyde during spirocyclic core functionalization.
  • Optimize pH (e.g., mildly acidic conditions) to enhance electrophilicity without degrading the spiro framework .

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